molecular formula C9H7BrN2O B11867913 5-Bromo-2-methoxyquinazoline

5-Bromo-2-methoxyquinazoline

Cat. No.: B11867913
M. Wt: 239.07 g/mol
InChI Key: YTXWHULBANEIOJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C9H7BrN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of bromine and methoxy groups in its structure makes it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxyquinazoline typically involves multiple steps, starting from readily available starting materials. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using cost-effective and efficient processes. The use of dimethyl terephthalate as a starting material has been reported, with the preparation involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. This method has been successfully scaled up to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: Formation of cyclic compounds through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2-methoxyquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated compound with similar synthetic routes and applications.

    5-Bromo-2-methoxybenzoic acid: Shares the bromine and methoxy functional groups but differs in the core structure.

Uniqueness

5-Bromo-2-methoxyquinazoline is unique due to its quinazoline core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-bromo-2-methoxyquinazoline

InChI

InChI=1S/C9H7BrN2O/c1-13-9-11-5-6-7(10)3-2-4-8(6)12-9/h2-5H,1H3

InChI Key

YTXWHULBANEIOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=N1)C=CC=C2Br

Origin of Product

United States

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